molecular formula C17H18N6O3 B2473854 (5-Methylisoxazol-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705892-41-6

(5-Methylisoxazol-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2473854
CAS No.: 1705892-41-6
M. Wt: 354.37
InChI Key: SAYWMRWMOKXXSQ-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetically crafted organic compound of significant interest in modern medicinal chemistry and drug discovery research. Its structure incorporates three distinct nitrogen-containing heterocycles—an isoxazole, a piperidine, and a 1,2,4-oxadiazole linked to a pyrazine ring—making it a sophisticated molecular scaffold. Heterocycles like isoxazole and 1,2,4-oxadiazole are privileged structures in pharmaceutical development due to their favorable physicochemical properties and their known roles as key pharmacophores in bioactive molecules . These features suggest the compound has high potential as a core structure for investigating novel biological activities. Potential Research Applications and Value The specific research applications for this compound are exploratory and may include serving as a key intermediate or final target in projects aimed at discovering new therapeutic agents. Molecular hybrids containing isoxazole and 1,2,4-oxadiazole units have been investigated as modulators for various biological targets, such as the CCR6 receptor or GABA A receptors . The presence of the pyrazine ring, a nitrogen-rich aromatic system, can further enhance binding potential to enzymatic targets and improve solubility characteristics. Researchers can utilize this compound as a building block to develop chemical libraries or to study structure-activity relationships (SAR) in the design of more potent and selective bioactive molecules. Handling and Usage This product is intended For Research Use Only and is not classified as a drug, food, or cosmetic. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate precautions in a controlled laboratory setting, utilizing personal protective equipment (PPE). The specific storage conditions, stability data, and handling recommendations should be confirmed for this specific lot. Please refer to the available Safety Data Sheet (SDS) for detailed hazard and safety information.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-11-7-13(21-25-11)17(24)23-6-2-3-12(10-23)8-15-20-16(22-26-15)14-9-18-4-5-19-14/h4-5,7,9,12H,2-3,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYWMRWMOKXXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Methylisoxazol-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N6O3C_{17}H_{18}N_{6}O_{3} with a molecular weight of 354.4 g/mol. The structure includes an isoxazole ring, a pyrazine moiety, and a piperidine ring, which contribute to its unique biological properties. The presence of these functional groups allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC17H18N6O3C_{17}H_{18}N_{6}O_{3}
Molecular Weight354.4 g/mol
CAS Number1705892-41-6

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. For instance, compounds containing isoxazole and oxadiazole rings have been shown to interact with various molecular targets, leading to effects such as inhibition of tumor growth and modulation of neuropsychological functions .

Antitumor Activity

Research indicates that derivatives of piperidine compounds exhibit significant antitumor activity. For example, studies have shown that related compounds can inhibit the proliferation of cancer cell lines with IC50 values in the low micromolar range . The compound’s structural features may enhance its potency against specific types of cancer.

Antimicrobial Effects

Compounds similar to (5-Methylisoxazol-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone have demonstrated antibacterial and antifungal properties. In vitro studies have reported effective inhibition against various pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Neuroprotective Properties

Piperidine derivatives are known for their neuroprotective effects. This compound may exhibit similar properties by interacting with neurotransmitter systems or reducing oxidative stress in neuronal cells. Such activities could be beneficial in treating neurodegenerative diseases .

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor activity of a related compound on several cancer cell lines. The results indicated that the compound significantly reduced cell viability with an IC50 value of approximately 9.4 µM against multiple tumor types .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial effects of a series of piperidine derivatives against common bacterial strains. The results showed that some derivatives exhibited MIC values as low as 25 µg/mL, indicating strong antibacterial activity .

Scientific Research Applications

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored due to the presence of heterocyclic rings that enhance biological activity. Research has indicated that derivatives of isoxazole and oxadiazole exhibit activity against bacterial strains and fungi. This is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed .

Synthesis and Derivative Development

Synthetic Methods
The synthesis of (5-Methylisoxazol-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves complex multi-step reactions that can yield various derivatives with altered biological profiles. These derivatives can be tailored for specific therapeutic targets by modifying functional groups or substituents on the core structure .

Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings. For instance, a study on oxadiazole derivatives demonstrated their ability to inhibit specific enzymes associated with disease progression in Alzheimer's patients . Another study focused on the anti-tubercular activity of benzothiazole-based compounds, showcasing how structural modifications can lead to improved efficacy against resistant strains .

Summary Table of Applications

Application Area Details
Neurodegenerative DiseasesPotential treatment for Alzheimer's through tau protein interaction inhibition
Antitumor ActivityInhibition of tumor cell proliferation; effective against various cancer cell lines
Antimicrobial PropertiesActivity against bacterial strains and fungi; relevance in combating antibiotic resistance
SynthesisMulti-step synthetic methods allow for derivative development tailored to specific targets

Chemical Reactions Analysis

Reactivity of the 5-Methylisoxazole Ring

The 5-methylisoxazole moiety is relatively electron-deficient due to the electron-withdrawing effects of the oxygen and nitrogen atoms. Key reactions include:

  • Electrophilic Substitution :
    Limited by the deactivating methyl group, but electrophiles may target the 4-position under strongly acidic conditions. For example, nitration or halogenation could occur with appropriate directing groups .

  • Ring-Opening Reactions :
    Under reductive conditions (e.g., catalytic hydrogenation), the isoxazole ring may undergo cleavage to form β-keto amines .

1,2,4-Oxadiazole Ring Reactivity

The oxadiazole ring is a key site for nucleophilic and hydrolytic reactions:

Reaction TypeConditionsOutcomeReferences
Nucleophilic Attack Basic media (e.g., NaOH)Ring-opening to form amidoxime derivatives
Hydrolysis Strong acids (e.g., HCl)Conversion to carboxylic acid derivatives
Cycloaddition Thermal conditionsParticipation in Diels-Alder reactions

The presence of the pyrazin-2-yl group at the 3-position stabilizes the oxadiazole against electrophilic substitution but enhances susceptibility to nucleophilic attack at the 5-position .

Pyrazine Substituent Reactivity

The pyrazine ring, being electron-deficient, participates in:

  • Nucleophilic Aromatic Substitution :
    Requires activating groups (e.g., –NH₂) for reactions with amines or thiols .

  • Cross-Coupling Reactions :
    Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts .

Piperidine Methanone Functionalization

The piperidine ring and its methanone linkage enable:

  • N-Alkylation/Acylation :
    Reacts with alkyl halides or acyl chlorides to form substituted piperidines .

  • Ring-Opening :
    Under harsh acidic conditions, the piperidine ring may undergo cleavage, forming linear amines .

Synthetic Pathways

Key steps in synthesizing derivatives include:

  • Oxadiazole Formation :
    Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃).

  • Piperidine Functionalization :
    Alkylation of the piperidine nitrogen using bromomethyl intermediates .

  • Isoxazole Coupling :
    Mitsunobu reaction to attach the isoxazole to the methanone group .

Stability and Degradation

  • Thermal Stability : Stable up to 200°C, with decomposition observed at higher temperatures .

  • pH Sensitivity :

    • Acidic (pH < 3) : Oxadiazole hydrolysis dominates.

    • Basic (pH > 10) : Piperidine ring undergoes deprotonation and potential degradation .

Key Research Findings

  • The oxadiazole-pyrazine moiety enhances binding to kinase targets via hydrogen bonding and π-π stacking .

  • Methylisoxazole improves metabolic stability compared to unsubstituted analogs .

  • Piperidine N-alkylation increases lipophilicity, impacting blood-brain barrier permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Structural elucidation of complex heterocycles typically employs UV, NMR, and mass spectrometry. For example, highlights the use of $ ^1H $-NMR and $ ^{13}C $-NMR to confirm the structures of Zygocaperoside and Isorhamnetin-3-O glycoside, with data aligning with published spectra . By analogy, the target compound’s characterization would require:

  • UV Spectroscopy : To identify conjugated π-systems in the isoxazole and pyrazine moieties.
  • NMR : To resolve substituent positions on the piperidine and oxadiazole rings.

Hypothetical Comparison Table (based on methodologies):

Compound $ ^1H $-NMR Key Signals (ppm) $ ^{13}C $-NMR Key Signals (ppm) UV λ_max (nm)
Target Compound ~2.4 (CH$_3$-isoxazole) ~165 (C=O methanone) ~260-280
Zygocaperoside 1.2 (CH$_3$-sugar) 105 (anomeric carbon) 210, 254
Pyrazine-oxadiazole analogs ~8.5 (pyrazine H) ~155 (oxadiazole C) ~270-290

Environmental and Regulatory Considerations

While the provided evidence lacks toxicity data for the target compound, and highlight discrepancies in TRI reporting for metal compounds (e.g., manganese, zinc) due to EPA data entry errors . This underscores the importance of rigorous documentation for industrial or bioactive compounds to avoid misreporting.

Q & A

Q. What are the key synthetic strategies for preparing (5-Methylisoxazol-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone?

Answer: The synthesis involves multi-step reactions focusing on heterocyclic coupling. Critical steps include:

  • Oxadiazole Formation : Cyclization of amidoximes with carbonyl derivatives under reflux in dimethylformamide (DMF) or dichloromethane (DCM) .
  • Piperidine Functionalization : Alkylation or reductive amination to introduce the pyrazine-substituted oxadiazole moiety at the 3-position of the piperidine ring .
  • Coupling Reactions : Microwave-assisted synthesis may enhance yields for the final methanone linkage between the isoxazole and piperidine-oxadiazole components .

Q. Example Reaction Conditions Table :

StepReagents/ConditionsSolventTemperature/TimeYield (%)
Oxadiazole CyclizationAmidoxime + RCOClDMF80°C, 12 h60–75
Piperidine AlkylationK₂CO₃, CH₃IDCMRT, 6 h45–55
Final CouplingEDCI, HOBtTHFMicrowave, 100°C, 30 min70–85

Q. Which analytical techniques are critical for characterizing this compound?

Answer: A combination of spectral and chromatographic methods is essential:

  • 1H/13C NMR : Assigns proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm) and confirms methanone carbonyl signals (δ 165–170 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ m/z calculated for C₂₀H₂₁N₅O₃: 404.16) .
  • FTIR : Detects key functional groups (e.g., C=O stretch at 1670–1700 cm⁻¹, oxadiazole C=N at 1600 cm⁻¹) .

Advanced Questions

Q. How can molecular docking predict the bioactivity of this compound against fungal targets like 14α-demethylase?

Answer:

  • Target Selection : Use Protein Data Bank (PDB) structures (e.g., 3LD6 for 14α-demethylase) .
  • Docking Workflow :
    • Ligand Preparation : Optimize the compound’s 3D structure using software like MarvinSketch .
    • Binding Site Analysis : Identify hydrophobic pockets accommodating the piperidine-oxadiazole moiety.
    • Scoring : Evaluate binding affinity (ΔG) and hydrogen bonding with catalytic residues (e.g., His310 in 3LD6) .
  • Validation : Compare results with known antifungals (e.g., fluconazole) to prioritize in vitro testing .

Q. Example Docking Results Table :

Target (PDB ID)Binding Energy (kcal/mol)Key Interactions
14α-Demethylase (3LD6)-8.9His310 (H-bond), Phe228 (π-π stacking)
CYP51 (5TZ1)-7.2Leu321 (hydrophobic), heme coordination

Q. How should researchers resolve contradictions in spectral data during structural validation?

Answer: Contradictions (e.g., unexpected NMR splitting or MS adducts) require:

  • Multi-Technique Cross-Validation :
    • Compare 2D NMR (COSY, HSQC) to resolve overlapping signals .
    • Use high-resolution MS (HRMS) to distinguish isotopic patterns from impurities .
  • Synthetic Controls : Replicate reactions with minor modifications (e.g., alternative coupling reagents) to isolate side products .
  • Computational Aids : DFT calculations (e.g., Gaussian) to predict NMR shifts and confirm assignments .

Q. What strategies optimize reaction yields for the oxadiazole-piperidine intermediate?

Answer:

  • Microwave Assistance : Reduces reaction time (30 min vs. 12 h) and improves oxadiazole cyclization yields by 20–30% .
  • Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 alkylation .

Q. Yield Optimization Table :

ParameterBaselineOptimized
Time (h)120.5 (microwave)
SolventDCMDMF
CatalystNonePd/C (5 mol%)
Yield (%)4575

Q. How does the compound’s heterocyclic architecture influence its pharmacokinetic properties?

Answer:

  • Lipophilicity : The pyrazine and oxadiazole rings increase logP (~2.5), enhancing membrane permeability .
  • Metabolic Stability : Piperidine methylation reduces CYP450-mediated oxidation, as shown in microsomal assays .
  • Solubility : Introduce polar groups (e.g., -OH) on the pyrazine ring to improve aqueous solubility without sacrificing activity .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Answer:

  • Polymorphism Risk : Slow evaporation from EtOAc/hexane mixtures promotes single-crystal formation .
  • X-Ray Diffraction : Resolve disorder in the piperidine ring using SHELXT software .
  • Key Crystallographic Data :
    • Space Group: P2₁/c
    • Unit Cell Parameters: a = 10.2 Å, b = 12.5 Å, c = 14.8 Å .

Q. How can conflicting bioactivity data between docking predictions and in vitro assays be reconciled?

Answer:

  • False Positives in Docking : Verify binding poses with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) to assess stability .
  • Off-Target Effects : Screen against secondary targets (e.g., kinases) using panel assays .
  • Assay Conditions : Adjust pH or co-solvents (e.g., DMSO ≤0.1%) to avoid artifacts .

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